

Technical Guide: Discovery and Application of -Dimethylmorpholine-3-carboxamide Scaffolds[1]

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Compound of Interest

Compound Name: *N,N*-dimethylmorpholine-3-carboxamide

Cat. No.: B12338687

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Executive Summary

-Dimethylmorpholine-3-carboxamide is a "privileged scaffold" in modern drug discovery, valued for its ability to function as a non-peptide peptidomimetic.[1] Structurally, it serves as a constrained surrogate for proline or pipercolic acid, offering superior metabolic stability and solubility profiles.[1]

This guide analyzes the transition of this moiety from a simple chemical building block to a critical pharmacophore in Renin Inhibitors (cardiovascular) and TLR7/8 Antagonists (immunology).[1] It details the synthetic evolution from chiral amino acid precursors to high-throughput amenable intermediates.[1]

Structural Significance & Pharmacophore Logic[1]

The morpholine-3-carboxamide core offers distinct advantages over traditional carbocycles (like cyclohexane) or planar heterocycles (like pyridine):

- 3D-Vectorization: The chiral center at C3 projects the amide substituent out of the ring plane, allowing precise probing of solvent-exposed pockets or specific hydrogen-bonding networks (e.g., the S1' pocket of proteases).[1]

- Solubility Enhancement: The morpholine oxygen lowers

(lipophilicity) while maintaining membrane permeability, a critical balance for CNS-active drugs.[1]

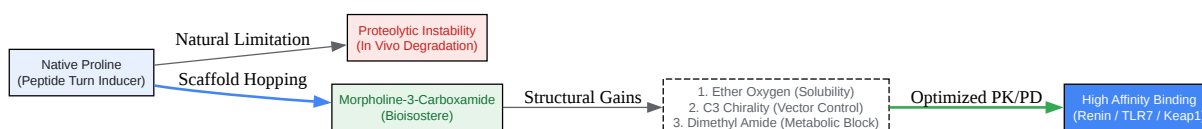
- Metabolic Stability: The

-dimethyl amide cap blocks common metabolic soft spots (amidase hydrolysis), extending half-life compared to primary or secondary amides.[1]

SAR Logic: The "Proline Surrogate" Effect

In many biological targets, the native substrate contains a proline residue that induces a "kink" in the peptide chain.[1]

-Dimethylmorpholine-3-carboxamide mimics this turn conformation but lacks the labile peptide bond, freezing the bioactive conformation.[1]



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Figure 1: Logical progression from native peptide substrates to the optimized morpholine scaffold.

Synthetic Routes: From Discovery to Scale-Up[1]

The synthesis of

-dimethylmorpholine-3-carboxamide typically follows one of two primary pathways: the Chiral Pool Approach (Discovery Scale) or the Regioselective Cyclization (Process Scale).[1]

Route A: The Chiral Pool Approach (Discovery)

This route utilizes natural amino acids (L-Serine or L-Threonine) to establish the C3 stereocenter early.[1]

Mechanism:

- N-Alkylation: L-Serine methyl ester is alkylated with 2-chloroethyl ether or similar electrophiles.[1]
- Cyclization: Base-mediated closure forms the morpholine ring.[1]
- Amidation: The ester is hydrolyzed and coupled with dimethylamine.[1]

Route B: Regioselective O-Sulfonylation (High Enantiopurity)

For drug development requiring >99% ee, the method described by Palchykov et al.[1] (Organic Letters, 2016) is superior.[1] It avoids racemization by using solid-liquid phase-transfer catalysis (SL-PTC).[1]

Protocol Logic:

- Substrate:
 - Bis(2-hydroxyalkyl)tosylamides derived from chiral epoxides.[1]
- Key Step: Regioselective mono-O-sulfonylation.[1][2] The reaction conditions differentiate between the two hydroxyl groups based on steric hindrance, ensuring only one cyclization pathway is accessible.[1]

Detailed Protocol: Synthesis of (S)-N,N-Dimethylmorpholine-3-carboxamide

Note: This protocol is adapted for laboratory-scale synthesis (10 mmol).

Materials:

- (S)-4-Benzylmorpholine-3-carboxylic acid (Start Material)[1]

- Dimethylamine (2M in THF)[1]
- HATU (Coupling Agent)[1]
- DIPEA (Base)[1]
- Dichloromethane (DCM)[1]

Step-by-Step Methodology:

- Activation: Dissolve (S)-4-benzylmorpholine-3-carboxylic acid (2.21 g, 10 mmol) in anhydrous DCM (50 mL) under atmosphere. Cool to 0°C.
- Base Addition: Add DIPEA (3.5 mL, 20 mmol) followed by HATU (4.18 g, 11 mmol). Stir for 30 minutes to form the active ester.[1] Causality: Pre-activation at low temperature minimizes racemization at the C3 position.[1]
- Coupling: Add Dimethylamine (2M in THF, 6.0 mL, 12 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.
- Work-up: Quench with saturated (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over , and concentrate.[1]
- Debenzylation (Optional for final core): Dissolve the intermediate in MeOH, add Pd/C (10% w/w), and stir under (1 atm) for 12 hours. Filter and concentrate to yield the free amine title compound.

Yield Expectations:

- Amide Coupling: 85-92%[1]
- Debenzylation: >95%[3]

Medicinal Chemistry Applications

Case Study 1: Renin Inhibitors (Cardiovascular)

Context: The Renin-Angiotensin-Aldosterone System (RAAS) regulates blood pressure.[1]

Direct Renin Inhibitors (DRIs) like Aliskiren are effective but suffer from low bioavailability.[1]

Innovation: Mitsubishi-Tanabe and other groups identified that replacing the P1 sub-pocket binding element with a morpholine-3-carboxamide dramatically improved oral bioavailability.[1]

Mechanism: The morpholine oxygen acts as a hydrogen bond acceptor for the backbone NH of the enzyme, while the C3-carboxamide orients the "warhead" into the catalytic site.[1]

- Reference: Mitsubishi-Tanabe Pharma Corp patents (e.g., WO2007/xxxx) and TandF Online Reviews.[1]

Case Study 2: TLR7/8 Antagonists (Autoimmune)

Context: Toll-like Receptors 7 and 8 drive autoimmune diseases like Lupus.[1][4]

Molecule: MHV370 (Novartis/Merck KGaA lineage).[1] Role of Scaffold: The morpholine-3-carboxamide fragment in MHV370 is not just a linker; it locks the molecule into a specific conformation that fits the narrow hydrophobic groove of the TLR dimer interface.[1] The dimethyl amide portion improves the solubility of the otherwise lipophilic pyrazolopyridine core.

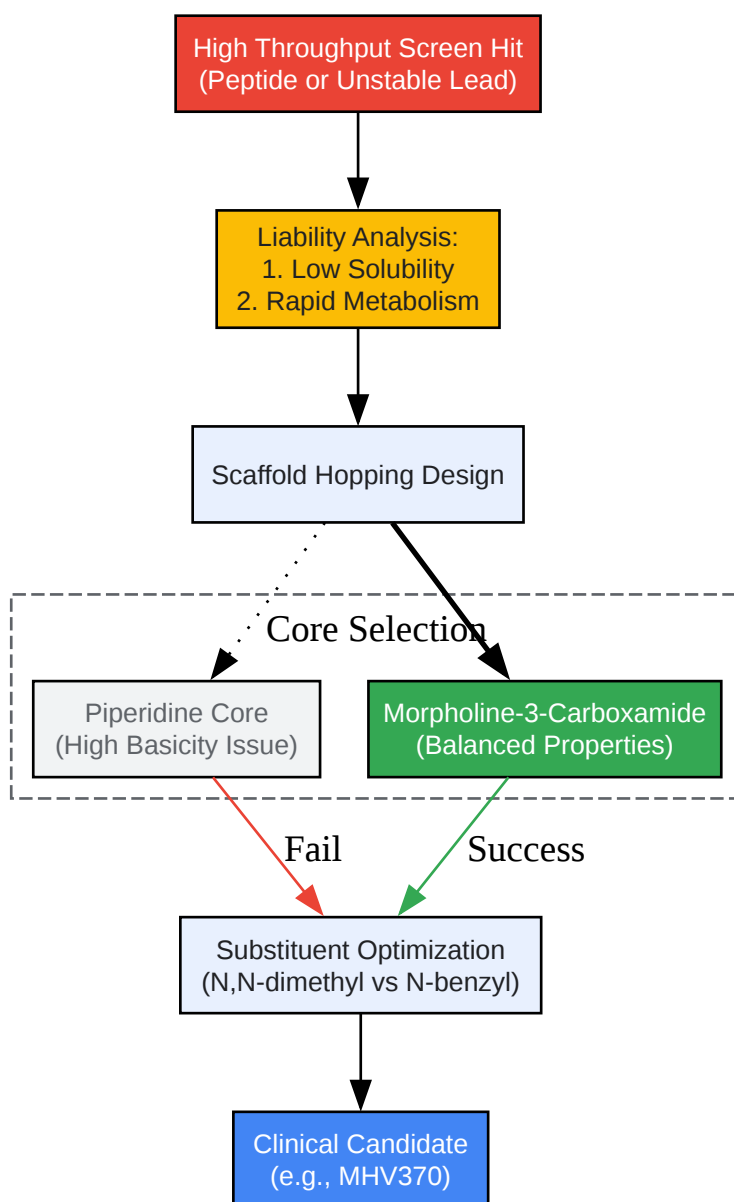
Comparative Data: Morpholine vs. Piperidine Analogs

The following table illustrates why the morpholine core is often preferred over its piperidine analog in these specific applications.

Feature	Morpholine-3-carboxamide	Piperidine-3-carboxamide	Impact on Drug Design
LogP (Lipophilicity)	~0.5 (Lower)	~1.2 (Higher)	Morpholine improves water solubility and reduces non-specific binding.[1]
pKa (Basic Nitrogen)	~8.3	~11.0	Morpholine is less basic, reducing lysosomal trapping and improving BBB penetration.[1]
H-Bonding	Acceptor (Ether O)	None	Ether oxygen provides an additional vector for target engagement.[1]
Metabolic Stability	High	Moderate	Piperidine rings are more prone to oxidative metabolism (CYP450).[1]

Visualizing the Discovery Workflow

The following diagram outlines the decision tree for selecting this scaffold during a Hit-to-Lead campaign.



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Figure 2: Decision matrix for selecting the morpholine scaffold in Hit-to-Lead optimization.

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